molecular formula C4H13ClN2O2S B1423072 [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride CAS No. 1311316-51-4

[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride

Cat. No.: B1423072
CAS No.: 1311316-51-4
M. Wt: 188.68 g/mol
InChI Key: MZYZPLGJICLKCA-UHFFFAOYSA-N
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Description

[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride is a hydrazine derivative featuring an ethanesulfonyl group attached to an ethyl chain, terminating in a hydrazine moiety. This compound is structurally characterized by its sulfonyl group (–SO₂–), which confers strong electron-withdrawing properties, influencing its reactivity and solubility. Hydrazine hydrochlorides are widely utilized in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrazolines, triazoles, and thiadiazoles, which are pivotal in pharmaceutical and materials science applications .

Properties

IUPAC Name

2-ethylsulfonylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.ClH/c1-2-9(7,8)4-3-6-5;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYZPLGJICLKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. For example, it can interact with cysteine residues in proteins, forming stable sulfonamide linkages . This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby affecting cellular processes.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression patterns and metabolic fluxes within the cell. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further impact cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. For instance, the compound can form covalent bonds with the thiol groups of cysteine residues, leading to enzyme inactivation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic fluxes and altering the levels of key metabolites. The compound can also affect the activity of enzymes involved in detoxification processes, such as glutathione S-transferases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound can accumulate in specific tissues, depending on its affinity for certain cellular components. This localization can influence its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals . This localization can affect its interactions with biomolecules and its overall biological effects.

Biological Activity

[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride is a hydrazine derivative with significant biological activity. This compound is primarily recognized for its interactions with various biomolecules, influencing biochemical pathways and cellular functions. This article explores its biological activity, focusing on its mechanism of action, cellular effects, and relevant research findings.

Target of Action

Hydrazine derivatives, including this compound, primarily interact with carbonyl compounds such as aldehydes and ketones. The interaction leads to the formation of hydrazones, which are crucial in various biochemical pathways.

Mode of Action

The compound's mode of action involves the nucleophilic attack on carbonyl groups, resulting in hydrazone formation. This reaction is significant in reducing carbonyl compounds to corresponding alkanes, highlighting the compound's role in metabolic processes.

Interaction with Proteins

This compound can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues. This interaction can lead to modifications that alter protein function, including the formation of stable sulfonamide linkages.

Cellular Effects

The compound influences various cellular processes by:

  • Inhibiting Kinases : It has been shown to inhibit specific kinases, altering phosphorylation states of key signaling proteins.
  • Modulating Cell Signaling : The compound affects cell signaling pathways and gene expression, which can lead to changes in cellular metabolism and function.

Temporal Effects

In laboratory settings, the effects of this compound can vary over time. While it remains stable under standard conditions, extreme pH or temperature can lead to degradation.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : Minimal effects on cellular function.
  • High Doses : Induction of oxidative stress, apoptosis, and tissue damage has been observed.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at higher concentrations, the compound significantly inhibited cell proliferation and induced apoptosis. The IC50 values varied among different cell lines, demonstrating selective toxicity.

Cell LineIC50 (µg/mL)
HeLa15.3
Jurkat12.7
K56210.5

Study 2: Protein Interaction Analysis

Another study focused on the interaction between this compound and specific proteins. The findings revealed that the compound forms stable adducts with cysteine residues in proteins, leading to functional alterations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride with structurally related compounds, emphasizing substituent effects:

Compound Name Substituent Molecular Weight Key Functional Groups Applications References
[2-(Ethanesulfonyl)ethyl]hydrazine HCl Ethanesulfonyl ethyl 228.71* –SO₂–, –NH–NH₂·HCl Synthesis of sulfonamide-linked heterocycles -
[2-(2-Methylphenoxy)ethyl]hydrazine HCl 2-Methylphenoxy ethyl 202.68 Aryl ether, –NH–NH₂·HCl Pharmaceutical intermediates
(2-Phenylethyl)hydrazine dihydrochloride Phenethyl 229.13 Phenyl, –NH–NH₂·2HCl Antidepressant precursors (e.g., phenelzine)
2-Naphthylhydrazine Hydrochloride 2-Naphthyl 196.65 Polycyclic aromatic, –NH–NH₂·HCl Dye synthesis, coordination chemistry
Phenylhydrazine Hydrochloride Phenyl 144.59 Aromatic, –NH–NH₂·HCl Pyrazole and triazole synthesis

*Calculated molecular weight based on formula.

Physicochemical Properties

  • Solubility : The sulfonyl group enhances water solubility compared to aryl-substituted hydrazines, which are more lipophilic.
  • Stability : Sulfonyl groups may reduce susceptibility to oxidation relative to aromatic hydrazines, which often require inert atmospheres during storage .

Preparation Methods

Step 1: Reaction of Hydrazine Hydrate with Chloroalkyl Sulfone

  • Reactants: Hydrazine hydrate (40–80% aqueous), sodium hydroxide solution (20–30%), and a chloroalkyl sulfone aqueous solution (3–5 mol/L).
  • Conditions: The reaction mixture is cooled to 0–10 °C using a refrigeration system to control the exothermic reaction.
  • Procedure: Hydrazine hydrate and sodium hydroxide are mixed and stirred to homogeneity. The chloroalkyl sulfone solution is added dropwise under stirring to maintain temperature and promote controlled nucleophilic substitution.
  • Duration: Stirring continues for 8–12 hours at 0–10 °C to ensure complete conversion.

Step 2: Removal of Water and Acidification

  • Water Removal: The reaction mixture undergoes reduced pressure distillation to remove water, concentrating the intermediate.
  • Acid Addition: After cooling to 0 °C, 5% industrial concentrated hydrochloric acid is added dropwise.
  • Stirring: The mixture is stirred at 0 °C for 1–2 hours to allow formation of the hydrochloride salt.
  • Further Water Removal: Another round of reduced pressure distillation removes residual moisture, enhancing purity.

Step 3: Preparation of Hydrochloric Acid Ethanol Solution

  • Preparation: High-purity hydrogen chloride gas is bubbled into ethanol to prepare an ethanol solution of hydrogen chloride with a concentration of 80–100 g/L.
  • Purpose: This solution facilitates the esterification or salt formation step in the subsequent reflux.

Step 4: Reflux Reaction with Hydrochloric Acid Ethanol Solution

  • Addition: The hydrochloric acid ethanol solution is added to the intermediate from Step 2.
  • Conditions: The mixture is heated to reflux at 80–100 °C.
  • Duration: Reflux continues for 5–10 hours to complete the formation of the hydrochloride salt.
  • Filtration: Hot filtration removes solid impurities formed during the reaction.

Step 5: Isolation and Purification

  • Cooling: The reaction mixture is cooled to 0–25 °C to precipitate the crude product.
  • Filtration: Solid crude product is filtered out.
  • Recrystallization: The crude product is recrystallized from 95–98% industrial alcohol to obtain pure white crystalline [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride.
  • Yield and Purity: Typical yields range from 38% to 41%, with purity ≥ 98.5% (HPLC), and melting points between 147–148 °C.

Data Summary from Representative Industrial-Scale Syntheses

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Hydrazine hydrate concentration 40% 80% 80%
Sodium hydroxide concentration 20% 20% 30%
Chloroalkyl sulfone concentration 5 mol/L 4 mol/L 3 mol/L
Reaction temperature (Step 1) 0 °C -5 °C -10 °C
Stirring time (Step 1) 10 hours 8 hours 8 hours
Hydrochloric acid concentration 35% 35% 35%
Reflux temperature (Step 4) 80–100 °C 80–100 °C 80–100 °C
Reflux time (Step 4) 10 hours 8 hours 6 hours
Final product yield 38% 39% 41%
Purity (HPLC) 98.5% 98.5% 98.5%
Melting point 147–148 °C 147–148 °C 147–148 °C

Research Findings and Industrial Significance

  • Reaction Control: Cooling during nucleophilic substitution reduces side reactions and enhances safety by controlling exothermicity.
  • Yield Optimization: Careful control of reagent concentrations and reaction times leads to yields around 40%, which is industrially acceptable.
  • Purity: Recrystallization from industrial alcohol ensures high purity suitable for pharmaceutical and fine chemical applications.
  • Safety and Cost: Using hydrazine hydrate of lower concentration and moderate temperatures reduces production hazards and cost.
  • Environmental Impact: The process includes solvent recovery and reuse steps, minimizing waste and environmental discharge.

Q & A

Q. What are the recommended synthetic routes for preparing [2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A common approach for synthesizing hydrazine hydrochlorides involves refluxing hydrazine derivatives with carbonyl-containing precursors in ethanol or methanol. For example, phenylhydrazine hydrochloride derivatives react with ketones under reflux to form pyrazoles . For this compound, a similar strategy could involve reacting ethanesulfonyl ethyl chloride with hydrazine hydrate under controlled pH (8–10) to minimize side reactions. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting temperature (60–80°C) to balance yield and purity. Post-synthesis purification via recrystallization (ethanol/water) is recommended .

Q. How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the ethanesulfonyl group (δ ~3.5 ppm for CH2_2SO2_2) and hydrazine protons (δ ~2.5–3.0 ppm) .
  • FT-IR : Peaks at 3300–3400 cm1^{-1} (N–H stretch) and 1150–1250 cm1^{-1} (S=O stretch) .
  • Mass Spectrometry : ESI-MS for molecular ion validation (calculated MW: 198.67 g/mol).
    Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures ≥95% purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Engineering Controls : Use fume hoods and local exhaust ventilation to limit aerosol exposure .
  • PPE : Nitrile gloves, lab coats, and particulate respirators (EN 143 standard) .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA/DEP guidelines) .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How does the ethanesulfonyl group influence the reactivity of this hydrazine derivative in nucleophilic reactions?

Methodological Answer: The ethanesulfonyl group is electron-withdrawing, enhancing the electrophilicity of adjacent carbons. This promotes nucleophilic attacks, such as condensation with aldehydes to form hydrazones. Kinetic studies using UV-Vis spectroscopy can monitor reaction rates under varying pH (4–9) and temperatures (25–60°C). Computational modeling (DFT) further elucidates electronic effects on transition states .

Q. What strategies can resolve contradictions in stability data for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform accelerated degradation studies (40–80°C) and analyze decomposition products via LC-MS.
  • pH Sensitivity : Store in airtight containers at 2–8°C, buffered at pH 5–6 to prevent hydrolysis .
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis quantifies moisture uptake; silica gel desiccants mitigate hydration .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in enzyme inhibition?

Methodological Answer:

  • Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., aminopeptidases) due to the compound’s hydrazine moiety .
  • Kinetic Assays : Use fluorogenic substrates (e.g., Ala-AMC) to measure inhibition constants (Ki_i) under pseudo-first-order conditions.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites, validated by mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride
Reactant of Route 2
[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride

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